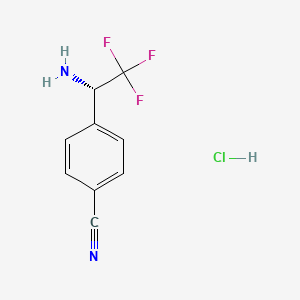

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

Description

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride (CAS: 943731-61-1) is a chiral organic compound featuring a benzonitrile core substituted with a trifluoroethylamine group in the S-configuration, stabilized as a hydrochloride salt. Its molecular structure combines electron-withdrawing (trifluoromethyl, nitrile) and amine functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Key characteristics include:

- Molecular formula: C₉H₇ClF₃N₂ (exact formula inferred from structural analogs and supplier data) .

- Applications: Used in active pharmaceutical ingredients (APIs), agrochemicals, and organic intermediates .

- Supplier data: Available in industrial grade (99% purity) with global procurement via platforms like ECHEMI and Amadis Chemical .

Properties

IUPAC Name |

4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPALTFQCHARPGS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzonitrile with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product. Quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C9H8ClF3N

- CAS Number : 2102408-65-9

- Molecular Weight : 227.62 g/mol

The compound features a trifluoroethyl group, which enhances its biological activity and solubility properties. The presence of the amino group also allows for interactions with biological targets.

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been investigated for its potential as a lead structure in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it suitable for further modifications to enhance efficacy and selectivity.

-

Androgen Receptor Inhibition :

- Recent studies have indicated that thiohydantoin analogues bearing similar trifluoroethyl moieties can act as androgen receptor inhibitors. This suggests that (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride may also exhibit similar inhibitory effects, which could be beneficial in treating conditions like prostate cancer .

-

VEGFR-2 Inhibition :

- The compound's structural characteristics may position it as a candidate for inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Inhibitors of VEGFR-2 are essential for preventing tumor angiogenesis, and preliminary docking studies suggest that derivatives of this compound could bind effectively to the active site of VEGFR-2 .

Biological Studies

-

In Vitro Studies :

- Initial in vitro assays have shown promising results regarding the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, analogues have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast and liver cancer models .

-

Structure-Activity Relationship (SAR) :

- The relationship between the chemical structure of this compound and its biological activity has been explored through SAR studies. These investigations help identify which modifications to the base structure can enhance potency and selectivity towards specific targets.

Case Studies

Mechanism of Action

The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (CAS: 30827-99-7)

(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (CAS: Not specified)

- Structural similarity: Enantiomeric (R-configuration) and phenol substitution instead of benzonitrile .

- Key differences: The phenol group enhances solubility in polar solvents but reduces stability compared to the nitrile group. Chiral specificity: The R-enantiomer may exhibit divergent biological activity in receptor-binding applications .

- Applications : Intermediate in chiral synthesis for APIs and fine chemicals .

Benzonitrile Derivatives in OLEDs

- Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives .

- Key differences: Extended π-conjugation (carbazole-phenoxazine backbone) enables thermally activated delayed fluorescence (TADF), unlike the simpler structure of the target compound. Applications: OLED emitters vs. the target compound’s role as a synthetic intermediate .

Comparative Data Table

Research Findings and Industrial Relevance

- Trifluoroethylamine advantage : The CF₃ group in the target compound enhances metabolic stability and lipophilicity, critical for drug bioavailability .

- Safety profile : Unlike sulfonyl fluoride analogs, the target compound’s hazards are mitigated by its hydrochloride form, though HF release under extreme conditions remains a theoretical risk .

- Market presence : Over 5,200 verified suppliers globally, reflecting demand in asymmetric synthesis and API production .

Biological Activity

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride (CAS No. 2102408-65-9) is a compound that has garnered attention due to its unique trifluoromethyl group and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈ClF₃N

- Molecular Weight : 227.62 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group is significant as it can influence the compound's interaction with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, studies have shown that the incorporation of a trifluoromethyl group into phenolic compounds can significantly increase their potency in inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs . This suggests a potential for this compound in cancer therapy.

A specific study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.6 |

| This compound | MCF7 | 3.8 |

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Case Study 1: In Vitro Analysis

In a recent study published in MDPI, researchers explored the effects of this compound on various cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction. Results indicated that treatment with this compound led to significant reductions in cell viability across multiple cell lines.

Case Study 2: Synergistic Effects with Other Agents

Another investigation examined the synergistic effects of this compound when combined with established chemotherapeutic agents such as doxorubicin. The combination therapy exhibited enhanced cytotoxicity compared to monotherapy, suggesting a potential for use in combination treatments for more effective cancer management .

Q & A

Q. What are the recommended synthetic routes for (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-enantiomer. For example, intermediates like 4-cyano benzaldehyde derivatives can undergo nucleophilic addition with trifluoroethylamine precursors under controlled conditions. Evidence from related benzonitrile syntheses (e.g., reacting 4-amino benzonitrile with cysteamine hydrochloride in EtOH:H2O 1:1) suggests optimizing solvent polarity and temperature to improve yields . Patent data also highlights the use of palladium-catalyzed cross-coupling for introducing trifluoroethyl groups in aromatic systems .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or glass containers due to potential hydrogen fluoride release under hydrolytic conditions. Stability studies on similar hydrochlorides indicate decomposition risks above 40°C or in acidic/basic media .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (>99% for pharmaceutical-grade). LC-MS (ESI+) validates molecular weight ([M+H]<sup>+</sup> ≈ 277.1). <sup>19</sup>F NMR (δ -60 to -70 ppm) confirms trifluoroethyl group integrity, while X-ray crystallography resolves absolute stereochemistry .

Q. What are the key physicochemical properties relevant to formulation studies?

- Methodological Answer : The compound is a crystalline solid with limited aqueous solubility (similar to rilpivirine HCl, <1 mg/mL at pH 7.4). Solubility can be enhanced using co-solvents (e.g., PEG 400) or cyclodextrin complexes. LogP values (~2.5) predict moderate membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized during asymmetric synthesis?

- Methodological Answer : Yields depend on catalyst choice (e.g., Jacobsen’s salen-Co for enantioselective additions) and reaction kinetics. For example, a study on thiazoline derivatives achieved 65–75% yields by adjusting stoichiometry (1:1.2 molar ratio of amine to nitrile) and reflux duration (Table 2, ). Advanced optimization may involve DoE (Design of Experiments) to balance temperature, solvent, and catalyst loading.

Q. What computational strategies predict biological activity and binding modes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model interactions with targets like enzymes or GPCRs. For analogs, pharmacophore mapping identifies critical motifs (e.g., benzonitrile for hydrogen bonding, trifluoroethyl for hydrophobic pockets). QSAR models using Hammett constants (σm for -CF3) correlate electronic effects with inhibitory potency .

Q. How do researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct forced degradation studies (ICH guidelines):

- Acidic : 0.1N HCl, 40°C → Monitor HF release via ion chromatography.

- Basic : 0.1N NaOH → Track nitrile hydrolysis to amides via <sup>13</sup>C NMR.

Contradictions arise from competing degradation pathways; use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What in vitro assays evaluate potential as a kinase inhibitor or antiviral agent?

- Methodological Answer :

- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR, JAK2) at 1–10 µM compound concentrations.

- Antiviral activity : Plaque reduction assays (HIV-1IIIB in MT-4 cells) measure EC50 values. Rilpivirine analogs show sub-nM potency via non-nucleoside RT inhibition, suggesting a similar mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.